Negative Bioactivity Profile in Initial 5-Lipoxygenase Screen Distinguishes From Promiscuous Inhibitors
A common risk for a halogenated benzamide is non-specific enzyme inhibition. In an assay evaluating the inhibition of rat 5-lipoxygenase (RBL-1), 2-bromo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide demonstrated 'no significant activity' (NS) at a test concentration of 100 µM [1]. This contrasts sharply with many standard 5-LOX inhibitors (e.g., zileuton, IC50 ~ 0.5-1 µM) or redox-active compounds that show potent inhibition at this concentration. For a procurement officer building a screening library to identify selective hits, this negative result is a positive differentiator, suggesting the compound does not act as a non-selective, oxidizable inhibitor in this context.
| Evidence Dimension | Inhibition of 5-Lipoxygenase |
|---|---|
| Target Compound Data | No significant inhibition (NS) at 100 µM |
| Comparator Or Baseline | Zileuton, a known 5-LOX inhibitor, has an IC50 in the sub-µM range. Potent inhibitors typically show >50% inhibition at 100 µM. |
| Quantified Difference | Activity is qualitatively null compared to potent inhibitors, confirming a lack of class-level 5-LOX inhibitory liability. |
| Conditions | Cell-free assay using rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase enzyme. Assay ID: CHEMBL620010. |
Why This Matters
This data point serves as a counter-screen result, enabling a user to avoid this compound for 5-LOX-targeted projects but also to characterize it as a non-promiscuous starting point for other target classes, which is a valuable parameter during library selection.
- [1] ChEMBL Database. (Accessed 2026). Assay CHEMBL620010: Inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase. European Bioinformatics Institute. View Source
